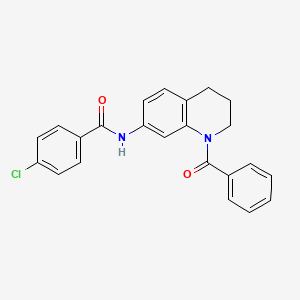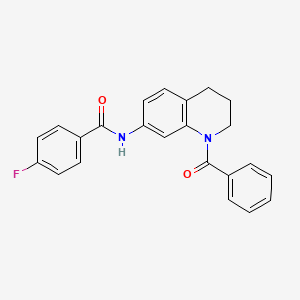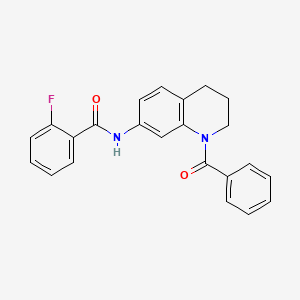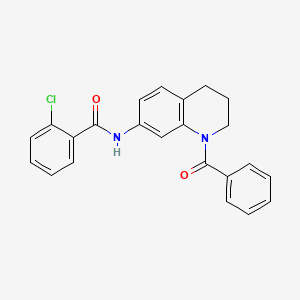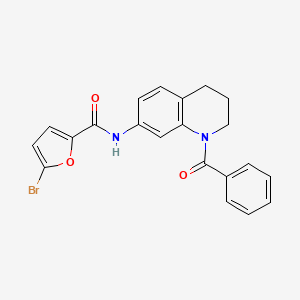
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide, also known as N-benzoyl-THQ-5-BFC, is a synthetic compound that has been used in various scientific research applications. It is a member of the quinoline family of compounds and is known for its unique properties, such as its ability to bind to certain proteins and enzymes. N-benzoyl-THQ-5-BFC has been studied for its potential use in a variety of medical and industrial applications.
Aplicaciones Científicas De Investigación
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has been extensively studied for its potential use in scientific research applications. It has been shown to bind to certain proteins and enzymes, making it a useful tool for studying the structure and function of these molecules. In addition, it has been used to study the effects of various drugs on the body, as well as to study the mechanism of action of certain drugs. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has also been used to study the biochemical and physiological effects of certain compounds on living cells.
Mecanismo De Acción
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC is not fully understood. It is believed to bind to certain proteins and enzymes, which then leads to a change in their structure and function. This change can then lead to a variety of different effects, depending on the target molecule. For example, it can lead to an increase in the activity of certain enzymes, or it can inhibit the activity of certain proteins.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and proteasome. It has also been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2 and phospholipase A2. In addition, it has been shown to increase the production of certain hormones, such as cortisol and epinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its high solubility in aqueous solutions, which makes it easy to use in a variety of different experiments. In addition, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it has been found to have a low binding affinity for certain proteins and enzymes, which can limit its usefulness in some experiments.
Direcciones Futuras
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has a number of potential future applications. It could be used to study the structure and function of various proteins and enzymes, as well as to study the effects of various drugs on the body. It could also be used to study the biochemical and physiological effects of certain compounds on living cells. In addition, it could be used to study the mechanism of action of certain drugs, as well as to develop new drugs that target specific proteins and enzymes. Finally, it could be used to develop new treatments for a variety of diseases and disorders.
Métodos De Síntesis
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC can be synthesized using a number of different methods. The most common method involves the reaction of 5-bromofuran-2-carboxylic acid with 1-benzoyl-1,2,3,4-tetrahydroquinoline in the presence of a base, such as potassium carbonate. This reaction is typically carried out in an aqueous medium at a temperature of 100-110°C. The reaction is usually complete within 1-2 hours, and the resulting product is a white solid with a melting point of approximately 100°C.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-19-11-10-18(27-19)20(25)23-16-9-8-14-7-4-12-24(17(14)13-16)21(26)15-5-2-1-3-6-15/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPQEZFRQXHCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568881.png)
![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6568883.png)



![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6568919.png)


